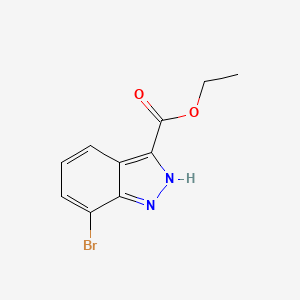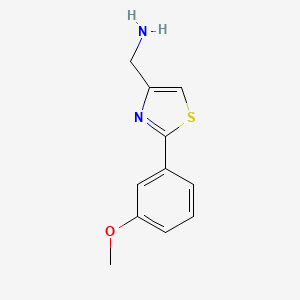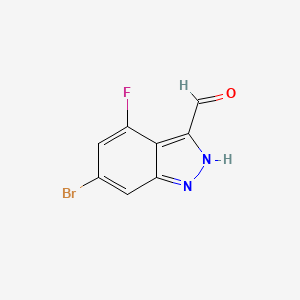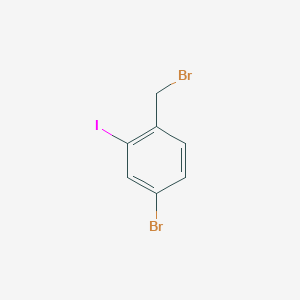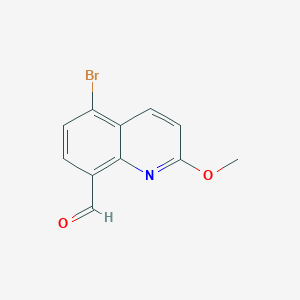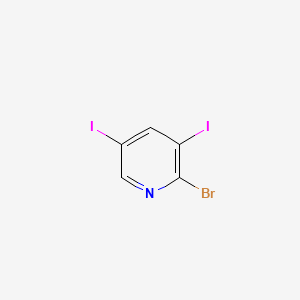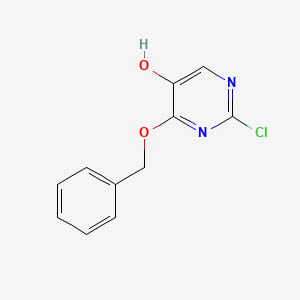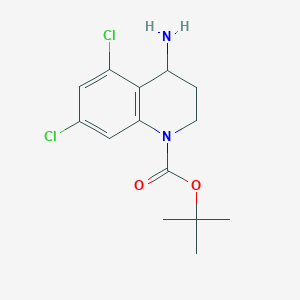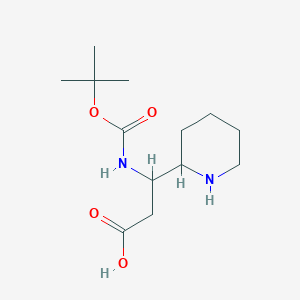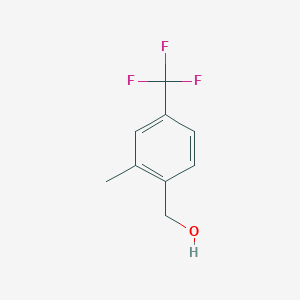
2-Methyl-4-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
2-Methyl-4-(trifluoromethyl)benzyl alcohol is a compound that falls within the category of benzyl alcohols with a trifluoromethyl group attached to the aromatic ring. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the physical and chemical properties of the molecule .
Synthesis Analysis
The synthesis of benzyl alcohols with trifluoromethyl groups can be achieved through various methods. One approach involves the Friedel-Crafts alkylation of aromatic compounds with aldehydes or benzylic alcohols in the presence of trifluoromethanesulfonic acid, which can efficiently catalyze the reaction to afford substituted compounds . Another method includes the use of metal triflates, such as lanthanoid, scandium, and hafnium triflate, to catalyze the secondary benzylation of nucleophiles with benzyl alcohols .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethyl)benzyl alcohol would feature a benzene ring substituted with a trifluoromethyl group at the para position and a methyl group at the ortho position relative to the benzyl alcohol moiety. The presence of the trifluoromethyl group is known to affect the electron density of the aromatic ring and can stabilize adjacent positive charges or intermediates in chemical reactions .
Chemical Reactions Analysis
Benzyl alcohols with trifluoromethyl groups can undergo various chemical reactions. Oxidation of secondary alcohols by methyl(trifluoromethyl)dioxirane can lead to the formation of corresponding ketones, demonstrating the reactivity of such alcohols under oxidative conditions . Additionally, the trifluoromethyl group can serve as an electron-deficient protecting group for alcohols, which can be cleaved by exposure to specific reagents like lithium naphthalenide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-(trifluoromethyl)benzyl alcohol would be influenced by the presence of the trifluoromethyl group. This group is highly electronegative, which can increase the acidity of the adjacent hydroxyl group and affect the compound's solubility and boiling point. The steric hindrance provided by the methyl group can also influence the reactivity and selectivity of the alcohol in chemical transformations .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Wirkmechanismus
Target of Action
It is known that the compound can affect the respiratory system, eyes, and skin . It’s also suggested that molecules with a -CF3 group can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, enhancing its interaction with proteins . Additionally, benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that benzylic compounds can participate in various reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that the compound can affect the respiratory system, eyes, and skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)benzyl alcohol. For instance, it’s known that the compound contains volatile organic compounds (VOCs) which will evaporate easily from all surfaces . It’s also advised to avoid releasing the compound into the environment .
Eigenschaften
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSJPFGWKAEPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717768 | |
| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
888739-68-2 | |
| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)


